molecular formula C24H23ClN2O3 B14447810 2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate CAS No. 73319-83-2

2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate

Cat. No.: B14447810
CAS No.: 73319-83-2
M. Wt: 422.9 g/mol
InChI Key: ASWJLGJQZCGVSV-WRWLIDTKSA-N
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Description

2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate is a complex organic compound that belongs to the class of ergoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .

Mechanism of Action

The mechanism of action of 2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate is unique due to its ergoline core, which imparts specific biological activities not found in simpler esters. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

73319-83-2

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

[2-[(6aR,9R,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C24H23ClN2O3/c1-27-12-15(21(28)13-30-24(29)14-6-3-2-4-7-14)10-17-16-8-5-9-19-22(16)18(11-20(17)27)23(25)26-19/h2-9,15,17,20,26H,10-13H2,1H3/t15-,17-,20-/m1/s1

InChI Key

ASWJLGJQZCGVSV-WRWLIDTKSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)C(=O)COC(=O)C5=CC=CC=C5

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)C(=O)COC(=O)C5=CC=CC=C5

Origin of Product

United States

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